5-Fluoronicotinic acid
Overview
Description
5-Fluoronicotinic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals . It is a derivative of pyridine, which contains both basic pyridine units and acidic carboxyl groups .
Synthesis Analysis
5-Fluoronicotinic acid has been used in the generation of various coordination compounds. For instance, five new coordination compounds were generated by hydrothermal methods from the metal (II) nitrates, 5-fluoronicotinic acid, and an optional ancillary 1,10-phenanthroline or 2,2′-biimidazole ligand .Molecular Structure Analysis
The structures of the coordination compounds derived from 5-Fluoronicotinic acid range from intricate 3D metal–organic frameworks to 1D coordination polymers and discrete 0D monomers .Physical And Chemical Properties Analysis
5-Fluoronicotinic acid is a white to light yellow solid at normal temperature and pressure . It is soluble in methanol . Its molecular formula is C6H4FNO2 and it has a molecular weight of 141.10 g/mol . The melting point ranges from 197.0 to 201.0 °C .Scientific Research Applications
Organic Synthesis
5-Fluoronicotinic acid: is a valuable building block in organic synthesis. Its fluorinated pyridine structure makes it a versatile intermediate for constructing more complex molecules. It’s particularly useful in synthesizing heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals . The compound’s ability to participate in various chemical reactions, such as Suzuki coupling, enhances its utility in creating diverse molecular architectures.
Pharmaceuticals
In the pharmaceutical industry, 5-Fluoronicotinic acid serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs). Its incorporation into drug molecules can improve their pharmacokinetic properties, such as increased metabolic stability and better cell membrane permeability . This can lead to the development of new medications with enhanced efficacy and safety profiles.
Agrochemicals
The agrochemical sector utilizes 5-Fluoronicotinic acid for creating compounds that protect crops from pests and diseases. Its fluorine atom can contribute to the development of herbicides and insecticides with specific modes of action, potentially leading to more effective and environmentally friendly agricultural chemicals .
Coordination Chemistry
5-Fluoronicotinic acid: is explored as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and coordination polymers. These structures have applications in gas storage, catalysis, and as sensors. The acid’s ability to bind with various metals allows for the creation of materials with unique properties and functions .
Crystal Engineering
In crystal engineering, 5-Fluoronicotinic acid is used to influence the crystal packing and structure of materials. This can affect the material’s mechanical, optical, and electronic properties, making it significant for the design of new materials for electronics and photonics .
Photoluminescence
The compound’s derivatives exhibit photoluminescent properties, making them interesting for research in optoelectronic devices. They can be used in the development of organic light-emitting diodes (OLEDs) and other light-emitting materials .
Magnetism
5-Fluoronicotinic acid: -based coordination compounds are studied for their magnetic properties. This research has implications for the development of magnetic materials and devices, which are crucial in data storage technologies .
Safety and Handling in Research
While not a direct application, understanding the safety and handling of 5-Fluoronicotinic acid is essential for its use in research. It requires careful storage and handling due to its potential skin and eye irritation hazards. Knowledge of its safety profile ensures that it can be used effectively and safely in various research settings .
Safety and Hazards
Future Directions
5-Fluoronicotinic acid is a versatile building block in the generation of topologically diverse metal–organic and supramolecular networks . It can be used to prepare pesticides, daily chemicals, and animal husbandry food additives . In organic synthesis and transformation, the carboxyl group in the structure can be reduced to a hydroxyl group by lithium tetrahydroaluminum, and the carboxyl group can also be converted into an ester group or amide group .
Mechanism of Action
Target of Action
5-Fluoronicotinic acid, like its related compound 5-fluorouracil (5-FU), primarily targets cancer cells . The primary targets are the enzymes involved in the synthesis and metabolism of pyrimidines, which are essential components of DNA and RNA .
Mode of Action
5-Fluoronicotinic acid, similar to 5-FU, works by inhibiting essential biosynthetic processes and by being incorporated into macromolecules such as DNA and RNA, thereby inhibiting their normal function . The cytotoxicity of 5-FU has been ascribed to the misincorporation of fluoronucleotides into RNA and DNA and to the inhibition of the nucleotide synthetic enzyme thymidylate synthase (TS) .
Biochemical Pathways
The compound affects multiple biological signaling pathways such as Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades . Non-coding RNAs play a central role in modulating these pathways, affecting cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .
Pharmacokinetics
5-FU is rapidly and completely absorbed after oral administration, and it is metabolized to its active form in the liver and tumor tissues . The pharmacokinetics of 5-Fluoronicotinic acid might be similar, but further studies are needed to confirm this.
Result of Action
The result of the action of 5-Fluoronicotinic acid is the inhibition of cancer cell growth. By interfering with the synthesis of DNA and RNA and affecting various cellular pathways, the compound induces cell death and prevents the proliferation of cancer cells .
Action Environment
The action of 5-Fluoronicotinic acid, like that of 5-FU, can be influenced by various environmental factors. For instance, the expression levels of certain enzymes and non-coding RNAs can affect the response of cells to the compound . Moreover, the compound’s action can be influenced by the tumor microenvironment, including factors such as blood flow and tumor size .
properties
IUPAC Name |
5-fluoropyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZSBDDOYIWMGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60193200 | |
Record name | 5-Fluoro-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60193200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoronicotinic acid | |
CAS RN |
402-66-4 | |
Record name | 5-Fluoronicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=402-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-3-pyridinecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Fluoro-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60193200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoronicotinic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Fluoronicotinic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C94XTS5CX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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